1-(5-Bromo-2-fluorophenyl)pyrrolidine

描述

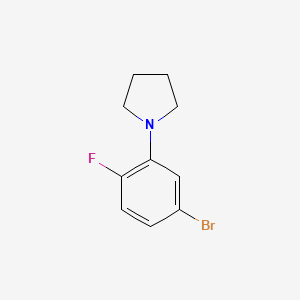

1-(5-Bromo-2-fluorophenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring attached to a substituted phenyl group with bromo (Br) and fluoro (F) substituents at the 5- and 2-positions, respectively. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.11 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of bromo and fluoro groups to modulate reactivity, stability, and bioavailability in drug development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

1-(5-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrolidines, depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include dehalogenated pyrrolidines and modified pyrrolidine rings.

科学研究应用

1-(5-Bromo-2-fluorophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

作用机制

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group in the target compound is moderately electron-withdrawing, enhancing stability and directing electrophilic substitution. The methoxy group in 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine is electron-donating, which may improve solubility but reduce electrophilicity compared to the fluoro analog .

Functional Group Diversity :

- The sulfonyl group in 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine introduces polarity and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites. The target compound lacks such groups, favoring interactions with hydrophobic regions .

- Thiadiazole rings (e.g., in 1-(5-Methyl-[1,3,4]thiadiazol-2-yl)pyrrolidin-2-ol) confer rigidity and heterocyclic diversity, enhancing antimicrobial activity but reducing conformational flexibility compared to the target compound .

Physicochemical Properties

- Lipophilicity :

- Stability :

- Fluoro and bromo substituents enhance thermal and oxidative stability compared to nitro groups, which may degrade under reducing conditions .

生物活性

1-(5-Bromo-2-fluorophenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C10H11BrFN and is classified as a pyrrolidine derivative. The presence of bromine and fluorine substituents on the phenyl ring suggests potential interactions that can enhance its biological activity.

Antimicrobial Activity

A significant area of research surrounding this compound is its antimicrobial properties. Studies have indicated that compounds with similar structures exhibit promising antibacterial effects against various pathogens.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.125 μg/mL |

| Other Pyrrolidine Derivatives | Escherichia coli | 3.12 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 μg/mL |

Research indicates that the incorporation of halogen atoms, such as bromine and fluorine, can enhance the antimicrobial potency of pyrrolidine derivatives significantly. For instance, a related study found that certain pyrrole derivatives demonstrated MIC values significantly lower than traditional antibiotics like vancomycin, suggesting a potential for these compounds in treating resistant bacterial strains .

Anti-inflammatory Potential

In addition to antimicrobial properties, there is emerging evidence regarding the anti-inflammatory effects of pyrrolidine derivatives. Compounds structurally similar to this compound have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

Table 2: COX Inhibition Activity

| Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |

|---|---|---|

| This compound (Hypothetical Data) | 50 | 20 |

| Other Pyrrolidine Derivatives | 40 | 15 |

The selectivity index for COX-2 over COX-1 is particularly important for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Interaction : It may act on specific receptors involved in immune responses or pain pathways.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrrolidine derivatives, it was found that those with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of bromine and fluorine significantly contributed to increased potency against MRSA strains .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrrolidine derivatives revealed that compounds with structural similarities to this compound showed significant inhibition of COX enzymes, indicating potential therapeutic applications in treating inflammatory diseases .

常见问题

Q. What are the key challenges in synthesizing 1-(5-Bromo-2-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized to improve yield?

Basic Research Question

Synthesis of halogenated pyrrolidine derivatives often faces challenges such as low regioselectivity due to competing substitution pathways and steric hindrance from the bulky aryl group. To optimize yields:

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromo-fluoro substitution, ensuring precise stoichiometric ratios of reagents .

- Employ microwave-assisted synthesis to reduce reaction time and improve regiocontrol, as demonstrated in analogous fluoropyridine syntheses .

- Monitor intermediates via HPLC or GC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Research Question

X-ray crystallography is critical for resolving conformational ambiguities, especially in halogenated compounds with potential steric strain:

- Use SHELX or ORTEP-3 software to model torsional angles and validate bond lengths/angles against DFT-calculated parameters .

- Analyze thermal ellipsoid plots to assess dynamic disorder in the pyrrolidine ring or aryl group .

- Cross-reference with NMR NOE experiments to confirm spatial proximity of protons (e.g., between the fluorophenyl and pyrrolidine moieties) .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers of bromo-fluorophenylpyrrolidine derivatives?

Basic Research Question

Positional isomers (e.g., 5-bromo-2-fluoro vs. 3-bromo-4-fluoro) require multi-technique characterization:

- 19F NMR : Chemical shifts vary significantly based on electron-withdrawing effects of substituents (Δδ ≈ 5–10 ppm) .

- IR Spectroscopy : C-F stretching frequencies (1050–1150 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) provide complementary data .

- High-resolution MS : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular composition .

Q. How do computational methods (DFT, MD) predict the reactivity and stability of this compound in nucleophilic substitution reactions?

Advanced Research Question

Theoretical modeling guides experimental design by identifying reactive sites:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic regions. Fluorine’s electron-withdrawing effect directs substitution to the bromine-bearing carbon .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to assess steric accessibility of the pyrrolidine nitrogen .

- Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Basic Research Question

While direct toxicity data are limited, analogs like 5-fluoro-2-piperidinopyridine suggest precautions:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis/purification .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential halogen release .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

Advanced Research Question

Data contradictions often arise from impurities or polymorphic forms:

- DSC/TGA : Perform differential scanning calorimetry to detect polymorph transitions or solvate formation .

- Recrystallization Screening : Test solvents (e.g., ethanol/water vs. dichloromethane/hexane) to isolate pure polymorphs .

- Powder XRD : Compare experimental patterns with computational predictions (e.g., Mercury CSD) .

Q. What strategies enable selective functionalization of the pyrrolidine ring without affecting the bromo-fluorophenyl group?

Advanced Research Question

Selective modification requires protecting groups and tailored catalysts:

- Boc Protection : Temporarily block the pyrrolidine nitrogen to prevent undesired alkylation .

- Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue light to selectively activate C-H bonds on the pyrrolidine ring .

- Kinetic Monitoring : Track reaction progress via in-situ Raman spectroscopy to halt before aryl-group side reactions occur .

Q. How does the electronic nature of the bromo-fluorophenyl substituent influence the compound’s application in medicinal chemistry?

Basic Research Question

Halogenated aryl-pyrrolidines are explored as kinase inhibitors or CNS agents due to:

- Lipophilicity : Bromine enhances membrane permeability (logP ~2.5–3.0) .

- H-Bonding : Fluorine acts as a hydrogen-bond acceptor, improving target binding .

- Metabolic Stability : Bromine reduces oxidative degradation in cytochrome P450 assays .

Q. What analytical workflows validate the purity of this compound for in vivo studies?

Advanced Research Question

Rigorous purity validation is essential for pharmacological relevance:

- LC-MS/MS : Detect trace impurities (≤0.1%) using MRM transitions specific to common byproducts .

- Elemental Analysis : Confirm C, H, N, Br, F content within ±0.4% of theoretical values .

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed .

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Advanced Research Question

SAR optimization involves systematic substitutions and assays:

- Positional Scanning : Replace bromine/fluorine with Cl, I, or CF₃ to assess halogen sensitivity .

- Ring Expansion : Compare pyrrolidine with piperidine or azetidine analogs for conformational effects .

- In Silico Docking : Use AutoDock Vina to predict binding affinity against target proteins (e.g., dopamine receptors) .

属性

IUPAC Name |

1-(5-bromo-2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRJHVUIVJNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682063 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-82-4 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。